molecular formula C17H25NOS B6081034 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine

1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine

Cat. No. B6081034
M. Wt: 291.5 g/mol
InChI Key: SHQKKVNMEDGNDS-UHFFFAOYSA-N
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Description

1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine, also known as RTI-126, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the early 1990s by a team of researchers at the Research Triangle Institute (RTI) in North Carolina, USA. Since then, RTI-126 has been the subject of several scientific studies due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves its binding to the DAT, which is a protein that is responsible for transporting dopamine from the synapse back into the presynaptic neuron. By blocking this transporter, 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine increases the levels of dopamine in the synapse, which leads to enhanced dopamine signaling. This, in turn, can result in increased motivation, attention, and reward-seeking behavior.
Biochemical and Physiological Effects
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control. It has also been shown to increase the activity of the mesolimbic dopamine system, which is a pathway that is involved in reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its selectivity for the DAT. This means that it can be used to specifically target dopamine signaling pathways without affecting other neurotransmitters. However, one of the limitations of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine is its relatively low potency compared to other DAT inhibitors such as cocaine. This means that higher doses may be required to achieve the desired effects.

Future Directions

There are several future directions for research on 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. One area of interest is its potential applications in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in behavior and cognition. Finally, there is also interest in developing more potent and selective DAT inhibitors based on the structure of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine.

Synthesis Methods

The synthesis of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves several steps, starting from the reaction between 1-phenyl-2-nitropropene and thiourea to form 1-phenyl-2-amino-1-propanone. This intermediate is then reacted with methyl mercaptan to form 1-[3-(methylthio)propanoyl]-2-phenyl-2-piperidin-1-yl-ethanone, which is subsequently reduced to 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. The overall yield of this synthesis method is around 15%.

Scientific Research Applications

1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to be a potent and selective dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake by neurons. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamine.

properties

IUPAC Name

3-methylsulfanyl-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c1-20-13-11-17(19)18-12-5-8-16(14-18)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQKKVNMEDGNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methylthio)propanoyl]-3-(2-phenylethyl)piperidine

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